Ethyl 6-chlorooxoindoline-3-carboxylate
Description
Ethyl 6-chlorooxoindoline-3-carboxylate is a heterocyclic organic compound featuring an indoline core substituted with a chlorine atom at position 6, an oxo group at position 2, and an ethyl ester at position 2. This structure renders it valuable in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing bioactive molecules. Its molecular formula is C₁₁H₁₀ClNO₃, with a molecular weight of 239.65 g/mol. The compound’s reactivity is influenced by the electron-withdrawing chloro and oxo groups, which enhance its participation in nucleophilic substitution and cyclization reactions .
Properties
IUPAC Name |
ethyl 6-chloro-2-oxo-1,3-dihydroindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)13-10(9)14/h3-5,9H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZVTCVOHWAADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(C=C(C=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Methyl 6-Chlorooxoindoline-3-Carboxylate (CAS 151056-78-9)
- Molecular Formula: C₁₀H₈ClNO₃
- Key Differences :
- Substitution of the ethyl ester with a methyl ester reduces lipophilicity (logP: ~1.8 vs. ~2.2 for ethyl ester).
- Lower molecular weight (225.63 g/mol) may affect pharmacokinetic properties.
- Applications: Primarily used in small-scale research due to its lower steric hindrance, facilitating reactions requiring compact substrates .
Ethyl 6-Chloroquinoline-3-Carboxylate (CAS 1017414-83-3)
- Molecular Formula: C₁₂H₁₀ClNO₂
- Absence of the oxo group reduces hydrogen-bonding capacity. Applications: Widely utilized in anticancer and antimicrobial studies due to quinoline’s DNA intercalation properties .
6-Bromo-1H-Indole-3-Carboxylic Acid
- Molecular Formula: C₉H₆BrNO₂
- Key Differences :
- Bromine substituent (vs. chlorine) increases molecular weight (256.06 g/mol) and polarizability.
- Carboxylic acid group (vs. ethyl ester) enhances solubility in aqueous media but reduces cell membrane permeability.
- Structural Role: Forms hydrogen-bonded dimers in crystal lattices, influencing solid-state reactivity .
Ethyl 6-Amino-2-Phenyl-1H-Indole-3-Carboxylate (CAS 945655-38-9)
- Molecular Formula : C₁₇H₁₆N₂O₂
- Key Differences: Amino group at position 6 introduces hydrogen-bond donor capacity (2 donors, 3 acceptors). Phenyl substituent at position 2 enhances steric bulk and π-π interactions. Applications: Explored in kinase inhibition studies due to its ability to mimic ATP-binding motifs .
Ethyl 2-Amino-6-Cyano-1H-Indole-3-Carboxylate (CAS 828931-75-5)
- Molecular Formula : C₁₂H₁₁N₃O₂
- Key Differences: Cyano group at position 6 acts as a strong electron-withdrawing substituent, increasing electrophilicity. Amino group at position 2 enables dual hydrogen-bonding interactions. Applications: Intermediate in synthesizing fluorescent probes and protease inhibitors .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| This compound | C₁₁H₁₀ClNO₃ | 239.65 | Cl (C6), Oxo (C2), Ethyl ester | Pharmaceutical precursors |
| Mthis compound | C₁₀H₈ClNO₃ | 225.63 | Cl (C6), Oxo (C2), Methyl ester | Small-scale synthesis |
| Ethyl 6-chloroquinoline-3-carboxylate | C₁₂H₁₀ClNO₂ | 247.67 | Cl (C6), Quinoline core | Anticancer/antimicrobial research |
| 6-Bromo-1H-indole-3-carboxylic acid | C₉H₆BrNO₂ | 256.06 | Br (C6), Carboxylic acid | Crystallography and solid-state studies |
| Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | C₁₇H₁₆N₂O₂ | 280.32 | NH₂ (C6), Phenyl (C2) | Kinase inhibition assays |
| Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate | C₁₂H₁₁N₃O₂ | 237.24 | NH₂ (C2), CN (C6) | Fluorescent probes |
Research Findings and Implications
- Reactivity : this compound exhibits higher electrophilicity at the C6 position compared to its methyl ester analog, making it more reactive in SNAr reactions .
- Biological Activity: The quinoline derivative (Ethyl 6-chloroquinoline-3-carboxylate) demonstrates superior antimicrobial activity (MIC: 2–8 µg/mL) against E. coli compared to indoline-based analogs, likely due to enhanced DNA intercalation .
- Solubility: Amino-substituted derivatives (e.g., Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate) show improved aqueous solubility (LogS: -3.1 vs. -4.2 for the chlorooxoindoline) but reduced blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
